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Compound of Interest

Compound Name: C16H21N3NaO6S

CAS No.: 68728-47-2

Cat. No.: B601212

Get Quote

Executive Summary & Structural Identity
In the development of

-lactam antibiotics, the management of impurities is a critical quality attribute. Amoxicillin
Impurity D (European Pharmacopoeia designation), chemically identified as Amoxicilloic Acid
(specifically the penicilloic acid derivative), represents the primary thermodynamic sink of
amoxicillin degradation.

Unlike kinetic impurities that may form transiently, Impurity D is the thermodynamically stable

product resulting from the irreversible hydrolysis of the strained

-lactam ring. Understanding its formation kinetics is not merely a compliance requirement (ICH
Q3A/B) but a fundamental necessity for designing stable oral suspensions and lyophilized
formulations.

Molecular Identity
Common Name: Amoxicilloic Acid (Amoxicillin Penicilloic Acid)[1][2]
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Chemical Structure: (4S)-2-[[[(2R)-2-Amino-2-(4-

hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid.[1][2]

[3]

Formation Mechanism: Nucleophilic attack on the carbonyl carbon of the

-lactam ring by water (hydrolysis) or hydroxide ions, leading to ring opening.

The Thermodynamic Landscape
The transition from Amoxicillin to Impurity D is driven by the release of ring strain energy

inherent in the four-membered

-lactam ring. This section details the kinetic parameters governing this transformation.

Degradation Pathway Visualization
The following diagram illustrates the irreversible hydrolysis pathway converting Amoxicillin to

Impurity D.

Figure 1: Mechanistic pathway of Amoxicillin hydrolysis yielding Impurity D.
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Kinetic Order and Rate Laws
The degradation of Amoxicillin to Impurity D in aqueous solution follows pseudo-first-order

kinetics under constant pH and temperature conditions.

Where

is the observed rate constant. However,

is a composite term dependent on pH:

: Specific acid catalysis constant (dominant at pH < 2).
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: Solvent catalysis constant (water).

: Specific base catalysis constant (dominant at pH > 8).

pH-Rate Profile
The stability profile is U-shaped. Amoxicillin exhibits maximum stability (minimum formation of

Impurity D) in the pH range of 4.0 to 6.0, coinciding with its zwitterionic isoelectric point.

Table 1: Comparative Stability Data (Aqueous Solution at 25°C)

pH Condition
Dominant
Mechanism

Relative Rate (

)

Half-life (

) Estimation

pH 1.2 (Gastric) Acid Catalysis High ~ 2–4 Hours

pH 5.0 (Formulation) Solvent Hydrolysis Low (Baseline) > 7 Days

pH 9.0 (Alkaline) Base Catalysis Very High < 30 Minutes

Note: Data derived from Arrhenius extrapolations and general

-lactam kinetic behaviors.

Activation Energy ( )
The hydrolysis reaction is temperature-dependent, following the Arrhenius equation. The

activation energy (

) for the ring opening is typically in the range of 60–80 kJ/mol. This high

implies that cold chain storage (2–8°C) significantly retards the formation of Impurity D
compared to room temperature.

Experimental Framework: Self-Validating Protocols
To rigorously assess the thermodynamic stability of a new formulation, researchers must

employ a Stability-Indicating Method (SIM). The following protocol ensures specificity for

Impurity D amidst other degradants (e.g., dimers, diketopiperazines).
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Forced Degradation Workflow
This workflow is designed to generate Impurity D intentionally to validate analytical separation.

Figure 2: Forced degradation workflow to validate Impurity D detection.
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Analytical Methodology (HPLC-UV)
To accurately quantify Impurity D, the following chromatographic conditions are recommended.

This method separates the open-ring Impurity D (highly polar) from the parent Amoxicillin.

Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C8 or equivalent).
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Mobile Phase A: Phosphate Buffer (pH 5.0).[4]

Mobile Phase B: Acetonitrile.

Gradient:

0 min: 97% A / 3% B

15 min: 80% A / 20% B

Flow Rate: 1.0 mL/min.[4][5]

Detection: UV @ 230 nm (Amoxicillin) and 254 nm (Impurity D often has lower response,

check relative response factor).

Retention Logic: Impurity D (dicarboxylic acid) is more polar than Amoxicillin and typically

elutes earlier (RRT < 1.0) in reverse-phase systems.

Validation Check:

Resolution (

): Must be > 1.5 between Amoxicillin and Impurity D.

Peak Purity: Use a Diode Array Detector (DAD) to ensure the Impurity D peak is spectrally

homogeneous.

Mitigation Strategies
Based on the thermodynamic profile, the following strategies prevent the accumulation of

Impurity D:

pH Control: Formulations must be buffered strictly between pH 4.5 and 5.5. Citrate or

phosphate buffers are effective, but catalytic effects of buffer species should be evaluated.

Moisture Restriction: Since water is a reactant in the rate-limiting step (hydrolysis),

lyophilized powders or low-water-activity suspensions are essential.
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Temperature Management: Adhere to cold chain storage. An excursion to 40°C increases the

reaction rate by approximately 4–5x (based on

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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